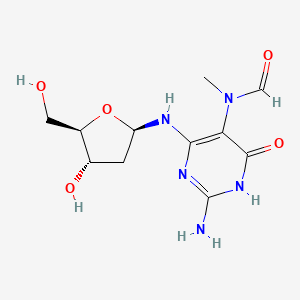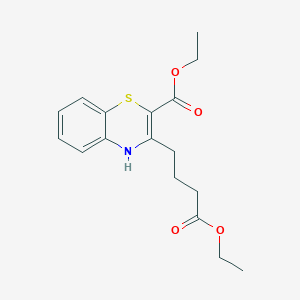
N-(2-Ethoxyphenyl)-N-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethoxyphenyl)-N-methylthiourea is an organic compound with the molecular formula C10H14N2OS It is a thiourea derivative, characterized by the presence of an ethoxy group attached to the phenyl ring and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-(2-Ethoxyphenyl)-N-methylthiourea typically involves the reaction of 2-ethoxyaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2-Ethoxyaniline+Methyl isothiocyanate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Ethoxyphenyl)-N-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-Ethoxyphenyl)-N-methylthiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-(2-Ethoxyphenyl)-N-methylthiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Ethoxyphenyl)-N’-ethylthiourea
- N-(2-Ethoxyphenyl)acetamide
- N-(2-Ethoxyphenyl)-N’-phenylthiourea
Uniqueness
N-(2-Ethoxyphenyl)-N-methylthiourea is unique due to its specific structural features, such as the ethoxy group on the phenyl ring and the methyl group on the nitrogen atom. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
73901-47-0 |
|---|---|
Fórmula molecular |
C10H14N2OS |
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
1-(2-ethoxyphenyl)-1-methylthiourea |
InChI |
InChI=1S/C10H14N2OS/c1-3-13-9-7-5-4-6-8(9)12(2)10(11)14/h4-7H,3H2,1-2H3,(H2,11,14) |
Clave InChI |
NNDBIGUMKGCACL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1N(C)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


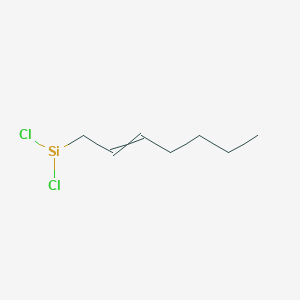

![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
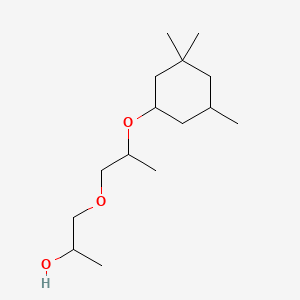
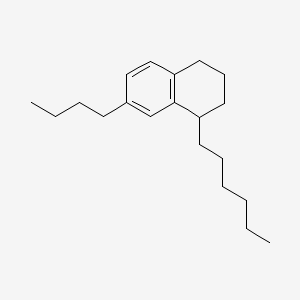
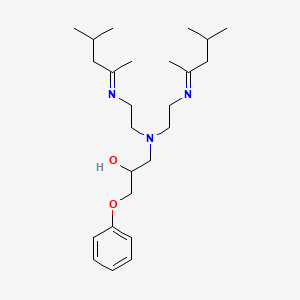
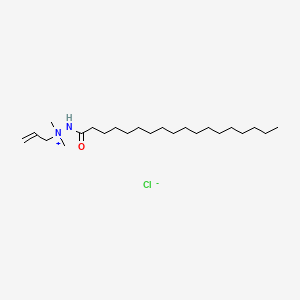

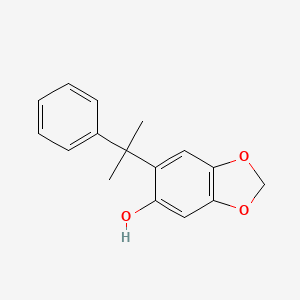
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]-](/img/structure/B14459492.png)

![Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate](/img/structure/B14459502.png)
